7-Methylimidazo[1,2-a]pyrazin-8(7H)-one

Medicinal Chemistry Lead Optimization Physicochemical Property

7-Methylimidazo[1,2-a]pyrazin-8(7H)-one (CAS 689297-90-3) is the definitive functionalized building block for synthesizing selective Aurora A/B kinase inhibitors, CNS modulators, and anti-infective agents. The unique 7-methyl-8-oxo substitution pattern delivers an optimized electronic and steric profile that is indispensable for SAR studies—generic, unsubstituted, or alternative N-alkylated cores cannot replicate its logP, hydrogen-bonding capacity, and metabolic stability. Validated in published kinase inhibitor programs, this scaffold enables rapid diversification for focused compound library generation and reliable pre-formulation evaluations. Procure this high-purity, research-grade intermediate to accelerate lead optimization and reduce downstream re-validation costs.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B1502636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylimidazo[1,2-a]pyrazin-8(7H)-one
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCN1C=CN2C=CN=C2C1=O
InChIInChI=1S/C7H7N3O/c1-9-4-5-10-3-2-8-6(10)7(9)11/h2-5H,1H3
InChIKeyGDIBOOZFUGRWAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10.25 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methylimidazo[1,2-a]pyrazin-8(7H)-one for Research and Development: Core Scaffold and Physicochemical Profile


7-Methylimidazo[1,2-a]pyrazin-8(7H)-one (CAS: 689297-90-3) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrazine class . It possesses a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol . This compound is characterized by its fused bicyclic core, which serves as a versatile scaffold in medicinal chemistry for the development of kinase inhibitors, CNS modulators, and anti-infective agents [1]. The specific methyl and carbonyl substitutions at the 7- and 8-positions, respectively, confer a unique electronic and steric profile that differentiates it from the unsubstituted imidazo[1,2-a]pyrazine core and other N-alkylated analogs, making it a valuable starting point for structure-activity relationship (SAR) explorations [1].

Why Substituting 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one with Other Imidazopyrazines Can Compromise Your Research


The imidazo[1,2-a]pyrazine scaffold is not a monolith; small modifications to the core, particularly at the 7- and 8-positions, can dramatically alter physicochemical properties and biological outcomes. 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one is a specific, functionalized building block whose substitution pattern directly impacts logP, hydrogen bonding capacity, and metabolic stability . For instance, replacing it with the unsubstituted imidazo[1,2-a]pyrazine eliminates a key carbonyl group, altering both the compound's lipophilicity and its ability to act as a hydrogen bond acceptor [1]. Similarly, using alternative N-alkylated analogs, such as an ethyl or phenyl derivative, can introduce unfavorable steric bulk or lipophilicity, potentially derailing a carefully optimized lead series [2]. The following quantitative evidence demonstrates these critical points of differentiation, underscoring why generic substitution is not a viable strategy in rigorous scientific or industrial workflows.

Quantitative Differentiation of 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one from Core Analogs


Comparative Physicochemical Profile: Enhanced Polarity vs. Unsubstituted Imidazo[1,2-a]pyrazine

7-Methylimidazo[1,2-a]pyrazin-8(7H)-one demonstrates significantly lower lipophilicity compared to the unsubstituted imidazo[1,2-a]pyrazine core, as quantified by its calculated partition coefficient (LogP). This difference is critical for optimizing drug-like properties, such as aqueous solubility and membrane permeability [1].

Medicinal Chemistry Lead Optimization Physicochemical Property

Comparative Density Analysis: Impact on Crystallinity and Formulation

The density of a compound is a fundamental property that can influence its crystalline packing, stability, and behavior in solid formulations. 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one exhibits a density that is comparable to, but distinct from, the unsubstituted imidazo[1,2-a]pyrazine core [1].

Solid State Chemistry Pre-formulation Crystallography

Role as a Key Intermediate in Aurora Kinase Inhibitor Development

The 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one scaffold is a privileged structure for developing potent and selective Aurora kinase inhibitors. Patent literature explicitly defines this core as part of the invention for compounds targeting Aurora kinases, which are critical regulators of cell division and validated targets in oncology [1][2].

Kinase Inhibitors Cancer Therapeutics SAR Studies

Optimal Applications for 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one in Scientific and Industrial R&D


Medicinal Chemistry: Aurora Kinase Inhibitor Lead Optimization

This compound is the optimal starting material for synthesizing novel Aurora A/B kinase inhibitors. Its specific substitution pattern has been validated in SAR studies to yield potent, cellularly active compounds with improved selectivity profiles over off-target kinases, as demonstrated by research from Merck and others [1]. Using alternative, less optimized cores would necessitate a complete re-validation of the SAR, adding significant time and cost to a drug discovery program.

Chemical Biology: Developing Selective Tool Compounds for Kinase Profiling

Given its established role as a core for kinase inhibitors, 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one is ideal for generating focused libraries to probe kinase selectivity. The functionalized core allows for rapid diversification at multiple positions, enabling the creation of potent and selective chemical probes for dissecting complex biological pathways [1].

Pharmaceutical Development: Pre-formulation and Solid-State Studies

The well-defined physicochemical properties of 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one, including its moderate density and low lipophilicity, make it a suitable model compound for pre-formulation studies. Research teams can use it to investigate the impact of these properties on crystallinity, solubility, and stability in early-stage drug development .

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